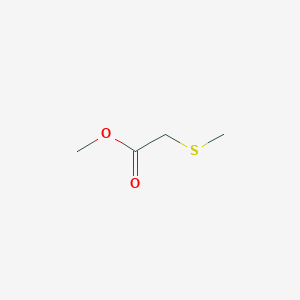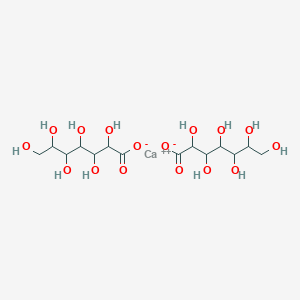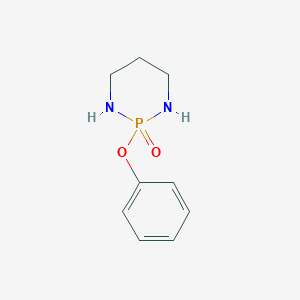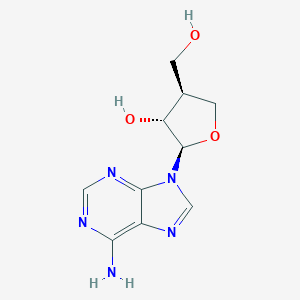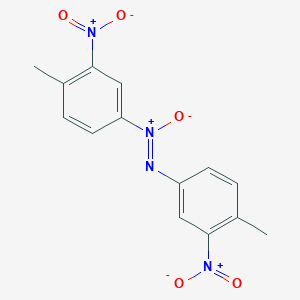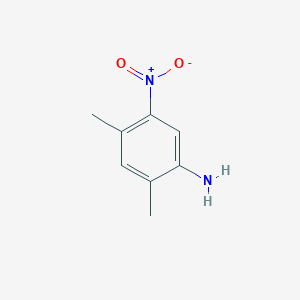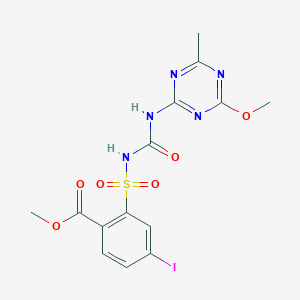
イオドスルホロンメチル
概要
説明
Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, also known as Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a useful research compound. Its molecular formula is C13H12IN5O6S and its molecular weight is 493.24 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農業:除草剤効果と作物保護
イオドスルホロンメチルは、主に農業における除草剤として使用されます。 冬小麦や大麦などの穀物作物における広葉雑草の防除に効果があります . その作用機序は、植物における必須分岐鎖アミノ酸の合成に不可欠なアセト乳酸シンターゼという酵素を阻害することにあります . この選択的阻害により、作物を保護しながら雑草の個体数を効果的に管理することができます。
環境科学:水質分析と生態毒性学
環境科学では、イオドスルホロンメチルの分解生成物とその生態系への影響について研究されています . 研究者は、ポーランドのヴィスワ川などの水域におけるイオドスルホロンメチルの代謝物を検出および定量する方法を開発してきました . その環境運命を理解することは、その使用に関連する生態学的リスクを評価するために不可欠です。
医薬品:代謝物の合成
イオドスルホロンメチルは医薬品には直接使用されていませんが、その代謝物の合成のために開発された方法は、医薬品業界で応用できます . これらの代謝物に使用される合成経路と分析技術は、新薬の開発や既存製剤の改善に役立ちます。
バイオテクノロジー:合成手法
イオドスルホロンメチルのバイオテクノロジー的応用には、農薬プロセス中の不純物や代謝物の合成方法の開発が含まれます . これらの方法は、さまざまなバイオテクノロジープロセスで使用される化合物を生成し、農産物の安全性を確保するために不可欠です。
工業プロセス:イオン液体の形成
イオドスルホロンメチルは、除草剤製剤におけるアジュバントの必要性を潜在的に排除するためにイオン液体に変換されています . この変換により、従来の除草剤に対するより環境に優しい代替手段が得られ、生物活性化合物を必要とする工業プロセスに適用できます。
分析化学:クロマトグラフィーと質量分析
分析化学では、イオドスルホロンメチルとその代謝物は、クロマトグラフィー分析における標準物質として使用されます . 逆相高速液体クロマトグラフィーとタンデム質量分析(RP-HPLC MS/MS)などの技術が水サンプルの分析に使用されており、これは環境汚染を監視し、公衆衛生を確保するために不可欠です。
作用機序
Iodosulfuron-methyl, also known as methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a sulfonylurea herbicide widely used to control broadleaf weeds in plant cultivations .
Target of Action
The primary target of Iodosulfuron-methyl is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth .
Mode of Action
Iodosulfuron-methyl inhibits the activity of AHAS . This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth . Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides .
Biochemical Pathways
The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine . This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death .
Result of Action
The result of Iodosulfuron-methyl’s action is the effective control of broadleaf weeds in plant cultivations . By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death .
Action Environment
The efficacy and stability of Iodosulfuron-methyl can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems . Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action .
生化学分析
Biochemical Properties
Iodosulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine . By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in the plant, leading to the death of the weed .
Cellular Effects
The cellular effects of Iodosulfuron-methyl are primarily related to its impact on the synthesis of branched amino acids. By inhibiting the enzyme acetolactate synthase, it disrupts protein synthesis and cellular metabolism, leading to cell death . The herbicide disrupted the physiological function of plants by affecting several enzymatic antioxidants .
Molecular Mechanism
The molecular mechanism of action of Iodosulfuron-methyl involves the inhibition of the enzyme acetolactate synthase . This enzyme is crucial in the synthesis of branched amino acids. When this enzyme is inhibited by Iodosulfuron-methyl, the synthesis of these amino acids is disrupted, which in turn affects protein synthesis and leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodosulfuron-methyl can change over time. For example, the herbicide’s efficacy was found to be reduced when applied during freezing stress . This suggests that the herbicide’s effectiveness can be influenced by environmental conditions.
Metabolic Pathways
Iodosulfuron-methyl is involved in the metabolic pathway related to the synthesis of branched amino acids . It inhibits the enzyme acetolactate synthase, disrupting this pathway and leading to the death of the weed .
Subcellular Localization
Given its mode of action, it is likely to be localized in the cytoplasm where the enzyme acetolactate synthase is found .
特性
CAS番号 |
185119-76-0 |
|---|---|
分子式 |
C13H12IN5O6S |
分子量 |
493.24 g/mol |
IUPAC名 |
4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H12IN5O6S/c1-6-15-11(18-13(16-6)25-2)17-12(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)21/h3-5H,1-2H3,(H,20,21)(H2,15,16,17,18,19,22) |
InChIキー |
MBFHUWCOCCICOK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |
正規SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)O |
Key on ui other cas no. |
144550-06-1 |
ピクトグラム |
Environmental Hazard |
同義語 |
4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid; Huzar; Triofensulfuron |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
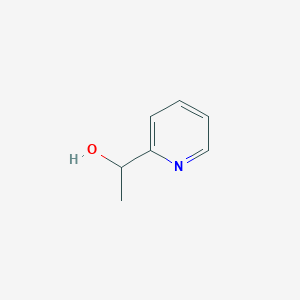

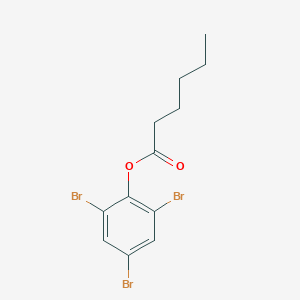



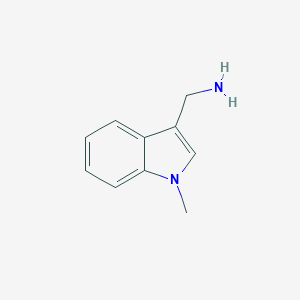
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-](/img/structure/B103808.png)
